molecular formula C17H20N6O2 B3150627 5-(Methoxymethyl)-2-(4-phenylpiperazino)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol CAS No. 691873-04-8

5-(Methoxymethyl)-2-(4-phenylpiperazino)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B3150627
CAS No.: 691873-04-8
M. Wt: 340.4 g/mol
InChI Key: NUYCAXNNYRPAHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Methoxymethyl)-2-(4-phenylpiperazino)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is a complex organic compound belonging to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a methoxymethyl group, a phenylpiperazine moiety, and a triazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methoxymethyl)-2-(4-phenylpiperazino)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyrimidine ring.

    Introduction of the Phenylpiperazine Moiety: The phenylpiperazine group is introduced through nucleophilic substitution reactions, often using phenylpiperazine and suitable leaving groups.

    Addition of the Methoxymethyl Group: The methoxymethyl group is typically added via alkylation reactions using methoxymethyl chloride or similar reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-(Methoxymethyl)-2-(4-phenylpiperazino)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

5-(Methoxymethyl)-2-(4-phenylpiperazino)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of 5-(Methoxymethyl)-2-(4-phenylpiperazino)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
  • 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one

Uniqueness

5-(Methoxymethyl)-2-(4-phenylpiperazino)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

5-(methoxymethyl)-2-(4-phenylpiperazin-1-yl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O2/c1-25-12-13-11-15(24)23-16(18-13)19-17(20-23)22-9-7-21(8-10-22)14-5-3-2-4-6-14/h2-6,11H,7-10,12H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUYCAXNNYRPAHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=O)N2C(=N1)N=C(N2)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Methoxymethyl)-2-(4-phenylpiperazino)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
Reactant of Route 2
Reactant of Route 2
5-(Methoxymethyl)-2-(4-phenylpiperazino)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
Reactant of Route 3
Reactant of Route 3
5-(Methoxymethyl)-2-(4-phenylpiperazino)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
Reactant of Route 4
5-(Methoxymethyl)-2-(4-phenylpiperazino)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
Reactant of Route 5
5-(Methoxymethyl)-2-(4-phenylpiperazino)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
Reactant of Route 6
Reactant of Route 6
5-(Methoxymethyl)-2-(4-phenylpiperazino)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.